molecular formula C16H18O3S B3384707 3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 568559-40-0

3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B3384707
CAS No.: 568559-40-0
M. Wt: 290.4 g/mol
InChI Key: QMCFJKXBRHJGKO-UHFFFAOYSA-N
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Description

3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a cyclohexylsulfanyl group attached via a methylene bridge to the 3-position of the benzofuran core, with a carboxylic acid moiety at the 2-position. Crystallographic studies of analogous compounds reveal planar benzofuran rings and chair conformations of cyclohexyl groups, stabilized by intermolecular hydrogen bonds and π-π interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3S/c17-16(18)15-13(10-20-11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCFJKXBRHJGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2=C(OC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207537
Record name 3-[(Cyclohexylthio)methyl]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568559-40-0
Record name 3-[(Cyclohexylthio)methyl]-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568559-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Cyclohexylthio)methyl]-2-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit certain enzymes and interfere with cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Notable Properties References
3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid Cyclohexylsulfanylmethyl 306.41* High lipophilicity; potential enhanced cytotoxicity due to cyclohexyl group .
2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Methylsulfanyl 318.39 Forms centrosymmetric dimers via O–H⋯O hydrogen bonds; planar benzofuran core .
3-[(4-Chlorophenyl)sulfanyl]methyl]-1-benzofuran-2-carboxylic acid 4-Chlorophenylsulfanylmethyl 318.77 Increased electron-withdrawing effects from Cl; potential altered bioactivity .
3-(Methanesulfonylmethyl)-1-benzofuran-2-carboxylic acid Methanesulfonylmethyl 254.26 Sulfonyl group enhances polarity; reduced lipophilicity compared to sulfanyl .
5-Cyclohexyl-3-cyclohexylsulfonyl-2-methyl-1-benzofuran Cyclohexylsulfonyl and methyl groups 402.55 Dual substituents influence crystal packing and steric hindrance .
5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid Ethylsulfanyl and Cl substituent 256.71 Chlorine enhances electrophilicity; ethylsulfanyl balances lipophilicity .

*Calculated based on molecular formula C₁₆H₁₈O₃S.

Pharmacological and Cytotoxic Activity

  • Cyclohexyl vs. Benzyl Substituents : In platinum(II) complexes, cyclohexylsulfanyl derivatives exhibit threefold higher cytotoxicity against neoplastic cell lines (Jurkat, K562) compared to benzylsulfanyl analogs, attributed to improved membrane penetration and target binding .
  • Sulfanyl vs.
  • Chlorophenyl Substitution : The 4-chlorophenylsulfanyl analog (CAS 733790-56-2) may exhibit altered receptor affinity due to the electron-withdrawing Cl atom, though pharmacological data are pending .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : Carboxylic acid groups in 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid form O–H⋯O hydrogen bonds, creating centrosymmetric dimers . In contrast, sulfonyl-containing derivatives (e.g., 5-Cyclohexyl-3-cyclohexylsulfonyl-1-benzofuran) exhibit weaker intermolecular interactions, relying on van der Waals forces .
  • π-π Stacking : Benzofuran rings in 3-[(cyclohexylsulfanyl)methyl] derivatives participate in π-π interactions (interplanar distance ~3.4 Å), stabilizing crystal lattices .

Biological Activity

3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core, characterized by a fused benzene and furan ring, with a cyclohexylsulfanyl group attached. This structure contributes to its chemical reactivity and biological interactions. The molecular formula is C15H17O2S, with a molecular weight of approximately 273.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include the following general steps:

  • Formation of the Benzofuran Core : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the Cyclohexylsulfanyl Group : This step usually requires the use of sulfide reagents and may involve nucleophilic substitution reactions.
  • Carboxylation : The final step involves introducing the carboxylic acid functionality, often through oxidation or carboxylation techniques.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various cellular pathways. Below are key findings regarding its biological effects:

  • Antioxidant Activity : Studies have shown that compounds with similar structures can exhibit antioxidant properties, potentially reducing oxidative stress in cells .
  • Cell Viability and Cytotoxicity : In vitro studies have demonstrated that this compound can influence cell viability under ischemic conditions. For instance, related benzofuran derivatives have been evaluated for their ability to inhibit ischemic cell death in cardiac myocytes, showing promising results with EC50 values around 0.5 μM .
  • Receptor Interaction : There is evidence suggesting that this compound may interact with G protein-coupled receptors (GPCRs), which are critical in many signaling pathways. Such interactions could lead to therapeutic applications in metabolic disorders and cancer treatment.

Case Studies

Several studies have focused on the biological evaluation of benzofuran derivatives, including this compound:

  • Ischemic Cell Death Inhibition : A study synthesized various benzofuran derivatives and tested their efficacy in inhibiting cell death under glucose deprivation conditions. The introduction of sulfur at the three-position significantly enhanced potency, indicating that similar modifications could be beneficial for this compound .
  • Potential Therapeutic Applications : Research has highlighted the potential of benzofuran derivatives in treating conditions such as cancer and neurodegenerative diseases due to their ability to modulate signaling pathways associated with these diseases.

Comparative Analysis

A comparison of this compound with related compounds can provide insights into its unique properties:

Compound NameStructureBiological ActivityEC50 (μM)
This compoundStructureAntioxidant, GPCR interactionTBD
3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acidStructureIschemic cell death inhibitor0.532
4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic acidStructureIschemic cell death inhibitor0.557

Q & A

Basic Research Questions

Q. What are the synthetic strategies for preparing 3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or thermal conditions.

Substitution at C3 : Introduction of the cyclohexylsulfanylmethyl group via nucleophilic substitution or thiol-ene coupling, requiring inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group .

Carboxylic acid functionalization : Hydrolysis of ester precursors using aqueous NaOH or LiOH in THF/MeOH mixtures .

  • Critical Conditions :
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Temperature : 80–100°C for cyclization; room temperature for thiol-based substitutions to avoid side reactions .
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Bond Parameters : C–S bond lengths of ~1.81–1.83 Å and S–C–C angles of ~104.9°, consistent with sulfanyl-methyl linkages .
  • Packing Interactions :
  • Hydrogen bonding : Carboxylic acid dimers (O–H···O, ~2.65 Å) form centrosymmetric dimers.
  • Van der Waals forces : Cyclohexyl groups engage in hydrophobic stacking along the a-axis .
  • Table 1 : Key Crystallographic Data (from analogous compounds):
ParameterValue (Å/°)Source
C–S bond length1.82
O–H···O distance2.65
Dihedral angle (benzofuran)2.1°

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Variable Substituents : Systematically modify the cyclohexylsulfanyl group (e.g., replace with alkyl/aryl thioethers) to assess steric/electronic effects on activity .
  • Assay Selection :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding to targets like DNA gyrase or tubulin, guided by analogs with known mechanisms .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity Validation : Ensure compound integrity via ¹H/¹³C NMR (δ 7.2–8.1 ppm for benzofuran protons) and HRMS (deviation <2 ppm) .
  • Assay Standardization :
  • Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells).
  • Control for solvent effects (DMSO concentration ≤0.1% v/v) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀ normalized to molecular weight) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : SwissADME or pkCSM tools estimate:
  • Lipophilicity : LogP ~3.2 (cyclohexyl enhances membrane permeability).
  • Metabolic Stability : Susceptibility to CYP3A4 oxidation (priority for metabolic stability assays) .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity risk (≥50% likelihood due to sulfanyl group), necessitating in vitro hepatocyte assays .

Data Contradiction Analysis

Q. How do divergent cytotoxicity results in literature arise, and how can they be addressed experimentally?

  • Root Causes :

  • Impurity Artifacts : Thiol oxidation byproducts (e.g., sulfoxides) may skew activity .
  • Cell Line Variability : Differential expression of drug transporters (e.g., P-gp in MDR1-overexpressing lines) .
    • Resolution Strategies :
  • Synthetic Controls : Co-test synthetic intermediates (e.g., ester precursors) to isolate active moieties.
  • Mechanistic Studies : Flow cytometry (apoptosis vs. necrosis) clarifies mode of action .

Notes for Experimental Design

  • Stereochemical Considerations : The cyclohexyl group’s chair conformation influences solubility; SC-XRD confirms equatorial positioning of sulfanyl-methyl .
  • Scale-Up Challenges : Thiol-based reactions require strict oxygen exclusion (Schlenk techniques) to prevent disulfide formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid
Reactant of Route 2
3-[(Cyclohexylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

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